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molecular formula C11H12O3S B2996379 Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate CAS No. 62936-31-6

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate

Cat. No. B2996379
M. Wt: 224.27
InChI Key: AAVSFTKDXIEMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596445B1

Procedure details

37.5 g (0.3 mol) of Thioanisol and 41.4 g (0.3 mol) of chloro-oxo-acetic acid ethyl ester dissolved in 200 ml of dichloromethane are added dropwise to a suspension of 60 g (0.45 mol) of aluminum trichloride in 350 ml of dichloromethane at 0° C. The solution is stirred overnight at room temperature and then heated to reflux for two hours. After cooling to room temperature, the reaction mixture is poured on a mixture of 100 ml conc. HCl and ice/water. After extraction with dichloromethane, the organic phase is washed with water and sodium bicarbonate and dried over magnesium sulfate. The salt is filtered off and the solvent distilled to give 52.3 g (78%) of (4-methylsulfanyl-phenyl)-oxo-acetic acid ethyl ester as a yellow oil. This oil is used for the next step without further purification. The structure is confirmed by the 1H-NMR spectrum (in CDCl3). δ[ppm]: 7.87 (d,2H), 7.24 (d,2H), 4.39 (q,2H), 2.48 (s,2H), 1.37 (t,3H).
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]([O:11][C:12](=[O:16])[C:13](Cl)=[O:14])[CH3:10].[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCl>[CH2:9]([O:11][C:12](=[O:16])[C:13]([C:4]1[CH:5]=[CH:6][C:1]([S:7][CH3:8])=[CH:2][CH:3]=1)=[O:14])[CH3:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
41.4 g
Type
reactant
Smiles
C(C)OC(C(=O)Cl)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane
WASH
Type
WASH
Details
the organic phase is washed with water and sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The salt is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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